

# Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors

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## Compound of Interest

Compound Name: Methyl 2-chloro-5-sulfamoylbenzoate

Cat. No.: B8781714

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## Introduction

N-substituted 4-sulfamoylbenzoic acids represent a versatile class of compounds widely recognized for their therapeutic potential as enzyme inhibitors. The core structure, featuring a benzoic acid and a sulfonamide group, serves as a crucial scaffold for designing potent and selective inhibitors for a variety of enzyme targets. This scaffold is a key component in drugs like furosemide, a diuretic that targets Na-K-Cl cotransporters. By modifying the N-substituents on the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of these derivatives to target specific enzymes involved in various pathologies, including inflammation, cancer, glaucoma, and metabolic diseases.[1][2][3] This document provides detailed protocols for the synthesis of these derivatives and their evaluation as inhibitors of key enzyme targets, supported by quantitative data and workflow diagrams.

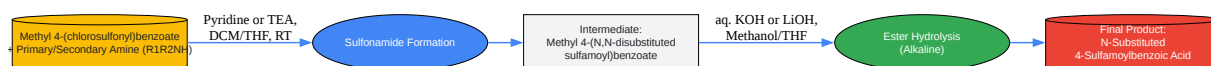
## I. General Synthesis Protocols

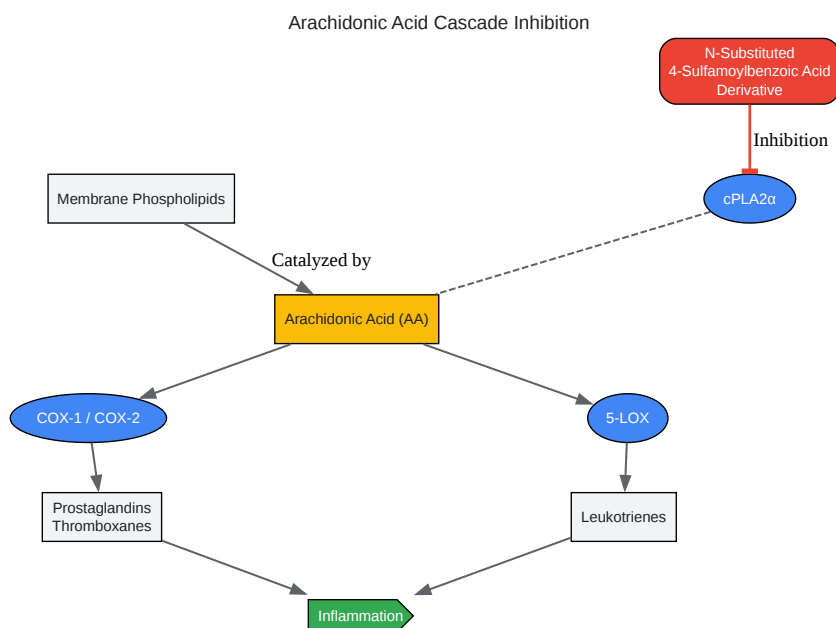
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically follows a straightforward multi-step process. The most common approach involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a desired primary or secondary amine, followed by the hydrolysis of the ester to yield the final carboxylic acid.

## General Synthetic Workflow

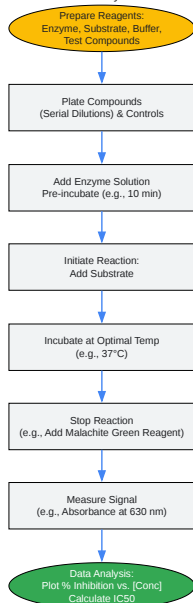
The logical flow for synthesizing the target compounds is outlined below. The process begins with commercially available starting materials and proceeds through two main chemical transformations: sulfonamide formation and ester hydrolysis.

## General Synthetic Workflow for N-Substituted 4-Sulfamoylbenzoic Acid Derivatives





Workflow for In Vitro Enzyme Inhibition Assay



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## References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

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